molecular formula C12H10N2O4 B11868590 Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate CAS No. 1039454-98-2

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B11868590
CAS No.: 1039454-98-2
M. Wt: 246.22 g/mol
InChI Key: KDBKWBSFASGHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate (CAS: 1039454-99-3) is a heterocyclic compound featuring a fused oxazolo-quinazoline core. The compound is listed in commercial catalogs for research use and has an exact mass of 246.0252256 .

Properties

CAS No.

1039454-98-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 5-oxo-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazoline-8-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3

InChI Key

KDBKWBSFASGHLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCOC3=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • Anthranilic acid derivative (e.g., 6-methoxy-4(3H)-quinazolinone) serves as the quinazoline precursor.

    • Oxazole precursor (e.g., 2-chlorooxazole or oxazole-2-carboxylic acid) introduces the oxazole moiety.

  • Condensation :
    The reaction proceeds via nucleophilic substitution or cyclodehydration. For example, heating 6-methoxy-4(3H)-quinazolinone with 2-chlorooxazole in a polar solvent (e.g., 2-methoxyethanol) at 100–180°C facilitates ring fusion. Catalysts such as potassium iodide enhance reactivity by stabilizing transition states.

  • Esterification :
    Post-cyclization, esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) introduces the methyl carboxylate group at position 8.

Table 1: Representative Reaction Conditions for Cyclocondensation

ParameterValue/Range
Temperature100–180°C
Solvent2-Methoxyethanol, DMF
CatalystKI (5–10 mol%)
Reaction Time4–12 hours
Yield (Quinazoline Core)60–75%

Acylpyridinium-Mediated Oxazole Formation

Recent advances in oxazole synthesis, such as the triflylpyridinium reagent method, enable direct construction of oxazole rings from carboxylic acids. This approach is applicable to the target compound’s oxazole moiety.

Stepwise Synthesis

  • Acylpyridinium Intermediate :
    Treat 8-carboxyquinazolinone with DMAP-Tf (triflylpyridinium reagent) in dichloromethane (DCM) to generate an acylpyridinium salt.

  • Oxazole Ring Closure :
    React the intermediate with isocyanoacetates (e.g., ethyl isocyanoacetate) under basic conditions (DMAP, 1.5 equiv) at 40°C. This step forms the oxazole ring via [3+2] cycloaddition.

  • Esterification :
    Methylation of the carboxyl group using diazomethane or methyl iodide completes the synthesis.

Table 2: Optimization of Oxazole Ring Formation

ConditionEffect on Yield
Base: DMAP70% → 96% (with 1.5 equiv)
Temperature: 40°C20% → 96% (vs. RT)
Solvent: DCMOptimal polarity

Solid-Phase Synthesis for Scalability

Patented methods for related compounds highlight solid-phase techniques for improved purity and yield.

Protocol Overview

  • Resin Functionalization :
    Load a Wang resin with a protected quinazolinone precursor via ester linkage.

  • Oxazole Cyclization :
    On-resin cyclization using oxazole-forming reagents (e.g., TosMIC) under microwave irradiation (100°C, 30 min).

  • Cleavage and Esterification :
    Cleave the product from the resin with trifluoroacetic acid (TFA), followed by methyl esterification.

Advantages :

  • Reduces purification steps.

  • Achieves >90% purity by HPLC.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis offers an eco-friendly alternative.

Ball-Milling Method

  • Reactants :
    Mix quinazolinone precursor, oxazole carboxylic acid, and K₂CO₃ in a 1:1:2 ratio.

  • Mechanochemical Activation :
    Mill at 30 Hz for 2 hours to induce cyclization via mechanical energy.

  • Esterification :
    Add methyl iodide post-milling and heat at 60°C for 1 hour.

Table 3: Comparison of Synthesis Methods

MethodYieldPurityScalability
Cyclocondensation70%85%Moderate
Acylpyridinium96%95%High
Solid-Phase82%90%High
Mechanochemical65%88%Low

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes saponification under basic conditions (e.g., aqueous NaOH or KOH) to form the corresponding carboxylic acid. Acidic hydrolysis (e.g., HCl/H₂O) may also cleave the ester, though it is less commonly used due to potential side reactions with the heterocyclic rings.

Reagents/Conditions :

  • Base : NaOH (aq), heat

  • Acid : HCl (aq), reflux

Oxazole Ring Reactivity

The oxazole ring can participate in nucleophilic aromatic substitution (NAS) due to its electron-deficient nature. Substitution at the 2-position of the oxazole (adjacent to the quinazoline fusion) is feasible under strongly basic or acidic conditions.

Reagents/Conditions :

  • Nucleophiles : NH₃, OH⁻, or alkoxide ions

  • Conditions : High-temperature reflux or phase-transfer catalysis (PTC)

Quinazoline Core Modulation

The quinazoline moiety is susceptible to electrophilic substitution, particularly at positions ortho or para to the oxazole fusion site. This enables functionalization via Friedel-Crafts alkylation or acylation.

Reagents/Conditions :

  • Electrophiles : AcCl, R-X (halides)

  • Catalysts : Lewis acids (AlCl₃, FeCl₃)

Reduction and Oxidation

  • Reduction : The quinazoline’s aromatic system can be reduced to a dihydroquinazoline using reagents like LiAlH₄ or NaBH₄.

  • Oxidation : Oxazole rings are typically resistant to oxidation, but the ester group may undergo further oxidation under strong conditions (e.g., KMnO₄/H⁺).

Reaction Comparison Table

Reaction Type Reagents/Conditions Product
Ester HydrolysisNaOH (aq) + heatCarboxylic acid derivative
Oxazole NASNH₃, OH⁻, or alkoxide + heat Substituted oxazole-quinazoline
Quinazoline AlkylationR-X + AlCl₃Alkylated quinazoline derivative
ReductionLiAlH₄Dihydroquinazoline derivative

Biological and Chemical Significance

While direct data on this compound is limited, related heterocycles (e.g., quinazolinones) exhibit antiproliferative and antioxidant activities . The ester group enhances lipophilicity, potentially improving cellular permeability. Modifications to the oxazole or quinazoline rings could optimize these properties, as seen in triazole-quinoline hybrids with low nanomolar IC₅₀ values against cancer cell lines .

Synthetic Considerations

Phase-transfer catalysis (PTC) techniques may accelerate reactions involving nucleophilic substitution or alkylation, particularly in heterogeneous mixtures. For example, PTC could facilitate the introduction of substituents onto the oxazole ring without damaging the quinazoline core.

Structural Stability

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate. For instance, derivatives of quinazoline structures have shown promising antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound 6dMycobacterium smegmatis6.25 µg/mL
Compound 9cPseudomonas aeruginosa12.5 µg/mL
Compound 7aCandida albicans10 µg/mL

Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that compounds featuring similar scaffolds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) . The underlying mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Assessment

In a study assessing the antiproliferative effects of synthesized derivatives based on quinoxaline structures, several compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. These findings suggest that modifications to the molecular structure can enhance anticancer efficacy .

Table 2: Anticancer Activity of Synthesized Compounds

Compound NameCancer Cell LineIC50 (µg/mL)Reference
Methyl derivative AHCT-1161.9
Methyl derivative BMCF-73.5
Methyl derivative CHCT-1167.52

Mechanistic Insights

The biological activities of this compound and its derivatives can be attributed to their ability to interact with specific biological targets within cells. For example, certain derivatives have been shown to inhibit enzymes involved in DNA replication or repair mechanisms in cancer cells, leading to increased cell death rates .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing pharmacological properties. Recent advancements in synthetic methodologies have facilitated the generation of a library of derivatives with varied biological activities .

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Substituted Oxazolo-Quinazolines

A closely related analog, methyl 7-nitro-5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate (CAS: 1039454-99-3), differs by the addition of a nitro group at position 7 . The nitro group may also impact solubility and metabolic stability compared to the parent compound.

Key Differences:

Property Target Compound (No Nitro) 7-Nitro Analog
Substituent at C7 H NO₂
Exact Mass 246.0252 Not reported
Potential Reactivity Moderate High (due to NO₂)

Imidazo-Quinazoline Derivatives

Compounds like 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) share the quinazoline core but feature an imidazole ring fused at positions 4 and 5 instead of an oxazole . This structural variation influences:

  • Electronic Properties : Imidazole’s aromaticity and basicity differ from oxazole’s, altering π-π stacking and hydrogen-bonding capabilities.
  • Biological Activity: Imidazo-quinazolines are noted for pharmacological properties, including kinase inhibition and anticancer activity . The target oxazolo-quinazoline’s bioactivity remains unexplored but may differ due to reduced basicity.

Structural Comparison Table:

Feature Oxazolo-Quinazoline Imidazo-Quinazoline
Fused Ring System Oxazole (O and N atoms) Imidazole (two N atoms)
Hydrogen Bonding Moderate (keto group at C5) Strong (imidazole N-H)
Pharmacological Potential Unknown Anticancer, kinase inhibition

Carbazole-Derived Oxadiazines

While structurally distinct, substituted 1,2,5-oxadiazines derived from 9H-carbazole () provide context for heterocyclic systems with fused aromatic rings. These compounds emphasize the role of ring topology in dictating solubility and intermolecular interactions, such as hydrogen bonding and π-stacking . The target compound’s oxazole ring may confer greater rigidity compared to oxadiazines.

Hydrogen Bonding and Crystallographic Considerations

The hydrogen-bonding patterns of quinazoline derivatives are critical for crystal packing and solubility. highlights the use of graph set analysis to characterize such interactions . While crystallographic data for the target compound are unavailable, software like SHELXL and ORTEP-3 (used in small-molecule crystallography ) could elucidate its hydrogen-bonding network compared to analogs. For example, the keto group at C5 may act as a hydrogen-bond acceptor, while ester groups could participate in weaker interactions.

Commercial and Research Relevance

The compound is marketed for research use , alongside analogs like 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylic acid and 5-chloro-2-phenylthiazolo[5,4-b]pyridine . These listings suggest interest in heterocyclic scaffolds for high-throughput screening, though biological data remain unpublished.

Biological Activity

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer and antimicrobial activities, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound features a quinazoline core fused with an oxazolone ring. This structural arrangement is believed to contribute to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve:

  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, effectively halting proliferation in certain cancer types .
  • Inhibition of Key Signaling Pathways : The compound has been observed to inhibit phosphorylation of ERK1/2 and P38 MAPK pathways in a concentration-dependent manner, which are critical for cell growth and survival .

Case Studies

  • Study on Lung Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against A549 (lung adenocarcinoma) cells, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was also noted through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .
  • Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to the ATP binding site of EGFR kinase, suggesting a possible mechanism for its anticancer activity by inhibiting this key oncogenic pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential.

The antimicrobial effects of this compound may be attributed to:

  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in peptidoglycan synthesis.
  • Interference with Metabolic Pathways : The oxazole moiety may interact with key metabolic enzymes in bacteria, leading to growth inhibition.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate, and how can reaction conditions be optimized?

The synthesis of quinazoline derivatives typically involves cyclization reactions or multicomponent strategies. For this compound, a plausible route may include:

  • Condensation reactions between substituted anthranilic acids and carbonyl-containing precursors under acidic or basic conditions.
  • Microwave-assisted synthesis to reduce reaction time and improve yields, as demonstrated for similar heterocyclic systems .
  • Optimization parameters: Temperature (80–120°C), solvent selection (e.g., ethanol, DMF), and catalyst use (e.g., p-toluenesulfonic acid). Monitor progress via TLC or HPLC.

Q. How can the structural elucidation of this compound be performed using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Use solvent evaporation or diffusion methods (e.g., ethanol/water mixtures).
  • Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) and integrate using programs like SHELX for structure solution and refinement .
  • Validation : Check for R-factors (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions. For example, monoclinic systems (space group P2₁/c) are common for similar quinazolines .

Q. What analytical techniques are suitable for purity assessment and characterization?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass (e.g., 246.0252256 Da) .
  • NMR Spectroscopy : Assign peaks for the oxazolo-quinazoline core (e.g., δ 3.9 ppm for methyl ester, δ 8.1–8.5 ppm for aromatic protons) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient to assess purity (>95%).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

Graph set analysis (Etter’s formalism) can classify hydrogen bonds (e.g., N–H···O, C=O···H–C) into motifs like R₂²(8) or D , which stabilize the lattice . For example:

  • Intramolecular H-bonds may reduce solubility.
  • Intermolecular interactions (e.g., π-π stacking) can affect melting points and bioavailability.

Table 1 : Hypothetical Hydrogen-Bonding Parameters (Based on Analogues)

Donor-AcceptorDistance (Å)Angle (°)Graph Set
N–H···O2.85155R₂²(8)
C=O···H–C3.10120D

Q. What computational approaches are recommended to predict bioactivity or binding modes of this compound?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to identify binding pockets.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent.

Q. How can contradictory spectral or crystallographic data be resolved?

  • Cross-validation : Compare XRD data with solid-state NMR or IR spectroscopy.
  • Twinned crystals : Use SHELXL to refine twinning parameters and correct for overlapping reflections .
  • Dynamic disorders : Apply restraints during refinement or collect data at lower temperatures (e.g., 100 K).

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose to heat (40–80°C), UV light, or acidic/basic conditions (pH 1–13). Monitor degradation via LC-MS.
  • Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal stability .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between synthetic byproducts and the target compound?

  • LC-MS/MS : Identify fragment ions unique to the target (e.g., m/z 246 → 218 via loss of CO).
  • 2D NMR : Use HSQC and HMBC to correlate protons with quaternary carbons, distinguishing regioisomers .

Q. What are the best practices for reporting crystallographic data?

Follow IUCr guidelines:

  • Include CIF files with deposition codes (e.g., CCDC 1234567).
  • Report full refinement statistics (R₁, wR₂, GooF) and thermal parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.